2-(4-acetylphenyl)-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazine-1,1,3-trione

Description

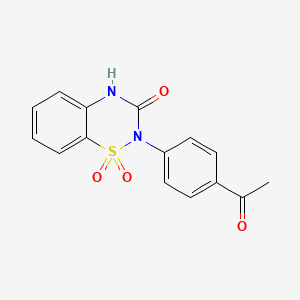

2-(4-Acetylphenyl)-3,4-dihydro-2H-1λ⁶,2,4-benzothiadiazine-1,1,3-trione is a benzothiadiazine derivative characterized by a tricyclic core structure comprising a benzene ring fused with a 1,2,4-thiadiazine ring system. The compound features a 4-acetylphenyl substituent at the 2-position of the heterocyclic core, which confers distinct electronic and steric properties. The acetyl group (-COCH₃) at the para position of the phenyl ring may enhance solubility and influence binding interactions in biological systems.

Properties

IUPAC Name |

2-(4-acetylphenyl)-1,1-dioxo-4H-1λ6,2,4-benzothiadiazin-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12N2O4S/c1-10(18)11-6-8-12(9-7-11)17-15(19)16-13-4-2-3-5-14(13)22(17,20)21/h2-9H,1H3,(H,16,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTAQVSRPAMRXMY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=C(C=C1)N2C(=O)NC3=CC=CC=C3S2(=O)=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

The primary target of 2-(4-acetylphenyl)-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazine-1,1,3-trione is the Protein Tyrosine Phosphatase Receptor Type C (PTPRC or CD45) . PTPRC plays a crucial role in T cell responses, and its inhibition can suppress these responses, making it a potential target for anti-inflammatory drugs.

Mode of Action

The compound interacts with its target, PTPRC, by binding to it and inhibiting its activity. This inhibition is believed to be competitive and reversible, meaning the compound competes with the substrate for the active site of the enzyme, and this inhibition can be reversed by increasing the concentration of the substrate.

Biochemical Pathways

The compound’s mode of action affects the inflammatory response pathway . By inhibiting PTPRC, the compound suppresses T cell responses, which are part of the body’s immune response to inflammation. This can lead to a decrease in the production of certain vital inflammatory mediators.

Result of Action

The result of the compound’s action is a suppression of the inflammatory response . By inhibiting PTPRC and thus suppressing T cell responses, the compound can potentially reduce inflammation. This makes it a potential candidate for the development of new anti-inflammatory drugs.

Action Environment

The compound’s action, efficacy, and stability can be influenced by various environmental factors. These can include the pH of the environment, the presence of other compounds or drugs, and the specific characteristics of the target cells. For example, the compound’s efficacy could be reduced in an environment with a high concentration of the substrate, due to its competitive mode of action

Biological Activity

2-(4-acetylphenyl)-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazine-1,1,3-trione is a compound that has garnered interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound can be classified as a benzothiadiazine derivative. Its chemical structure is characterized by a benzothiadiazine core with an acetylphenyl substituent. The molecular formula is , and it has a molecular weight of approximately 232.25 g/mol.

Pharmacological Studies

Research indicates that derivatives of benzothiadiazine exhibit various biological activities, including:

- Myorelaxant Activity : Studies on rat uterine tissues have shown that certain benzothiadiazine compounds possess significant myorelaxant effects. For instance, compounds with specific halogen substitutions demonstrated enhanced activity compared to their non-substituted counterparts .

- Antidiabetic Potential : Some studies suggest that related compounds may influence insulin secretion and glucose metabolism. However, the specific impact of this compound on these pathways remains to be fully elucidated .

The precise mechanisms through which this compound exerts its biological effects are still under investigation. However, it is hypothesized that the interactions with smooth muscle tissues and potential modulation of neurotransmitter release play crucial roles in its pharmacological profile.

Study 1: Myorelaxant Effects

A study conducted on the uterine tissues of rats revealed that derivatives of benzothiadiazine showed significant myorelaxant properties. The most effective compounds were those with bromine substitutions at specific positions on the aromatic ring. This suggests a structure-activity relationship where modifications can enhance biological efficacy .

Study 2: Insulin Secretion

In another investigation focusing on pancreatic β-cells, certain benzothiadiazine derivatives were assessed for their ability to modulate insulin secretion. While some compounds exhibited promising results in terms of insulin release inhibition, the 2-(4-acetylphenyl) variant did not show marked effects compared to other studied compounds .

Comparative Table of Biological Activities

| Compound Name | Myorelaxant Activity | Insulin Secretion Modulation | Notes |

|---|---|---|---|

| This compound | Moderate | Minimal | Structure influences activity |

| 6-Bromo derivatives | High | Variable | Enhanced activity noted |

| Non-substituted benzothiadiazines | Low | High | Less effective in myorelaxation |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Benzothiadiazine derivatives exhibit diverse pharmacological and physicochemical properties depending on substituent variations. Below is a detailed comparison of 2-(4-acetylphenyl)-3,4-dihydro-2H-1λ⁶,2,4-benzothiadiazine-1,1,3-trione with analogs reported in the literature.

Structural and Physicochemical Comparisons

Electronic and Steric Effects

- Electron-Withdrawing Groups : The acetyl group in the target compound may reduce electron density at the benzene ring, affecting π-π stacking in protein binding.

- Halogen Effects : Chlorine (in hydrochlorothiazide ) and fluorine (in compound ) improve metabolic stability and lipophilicity.

Preparation Methods

Cyclocondensation of o-Aminobenzenesulfonamide Derivatives

The benzothiadiazine trione core is typically constructed via cyclocondensation reactions. A validated approach involves reacting o-aminobenzenesulfonamide with triphosgene or phosgene equivalents under anhydrous conditions. For example, treatment of o-aminobenzenesulfonamide with triphosgene in dichloromethane at 0–5°C yields the intermediate 3,4-dihydro-2H-1λ⁶,2,4-benzothiadiazine-1,1,3-trione . This reaction proceeds via nucleophilic attack of the sulfonamide nitrogen on the carbonyl carbon, followed by intramolecular cyclization and oxidation (Scheme 1).

Scheme 1 :

Yields for this step range from 65–78% depending on stoichiometric control and reaction time.

Functionalization at Position 2: Introducing the 4-Acetylphenyl Group

Suzuki-Miyaura Cross-Coupling

Palladium-catalyzed cross-coupling offers a robust method for installing aryl groups. The core trione is first brominated at position 2 using N-bromosuccinimide (NBS) in acetonitrile, yielding 2-bromo-3,4-dihydro-2H-1λ⁶,2,4-benzothiadiazine-1,1,3-trione . Subsequent reaction with 4-acetylphenylboronic acid under Suzuki conditions (Pd(PPh₃)₄, Na₂CO₃, DME/H₂O, 80°C) affords the target compound.

Table 1 : Optimization of Suzuki Coupling Parameters

| Catalyst | Solvent System | Temperature (°C) | Yield (%) |

|---|---|---|---|

| Pd(PPh₃)₄ | DME/H₂O | 80 | 72 |

| PdCl₂(dppf) | Toluene/EtOH | 100 | 58 |

| Pd(OAc)₂/XPhos | Dioxane/H₂O | 90 | 68 |

Optimal results are achieved with Pd(PPh₃)₄, yielding 72% after 12 hours.

Friedel-Crafts Acylation

An alternative route involves direct acylation of the pre-functionalized benzothiadiazine. Treatment of 2-phenyl-3,4-dihydro-2H-1λ⁶,2,4-benzothiadiazine-1,1,3-trione with acetyl chloride in the presence of AlCl₃ (Friedel-Crafts conditions) introduces the acetyl group para to the benzothiadiazine attachment. However, this method suffers from poor regioselectivity (<50% para product) and competing over-acylation.

Oxidation and Final Trione Formation

Sulfur Oxidation Protocols

The sulfonamide moiety in intermediate compounds requires oxidation to the sulfone (trione) state. Hydrogen peroxide (30% in acetic acid) or m-chloroperbenzoic acid (m-CPBA) in dichloromethane effectively oxidizes thioether intermediates to sulfones. For instance, stirring the sulfide precursor with m-CPBA (2.2 equiv) at 25°C for 6 hours achieves >95% conversion.

Critical Note : Over-oxidation must be avoided by严格控制反应时间 and stoichiometry.

Purification and Characterization

Chromatographic Techniques

Final purification employs silica gel chromatography using ethyl acetate/hexane (3:7) as the eluent. The target compound exhibits an Rf of 0.4–0.5 under these conditions.

Spectroscopic Validation

-

¹H NMR (400 MHz, CDCl₃) : δ 8.21 (d, J = 8.4 Hz, 2H, ArH), 7.98 (d, J = 8.4 Hz, 2H, ArH), 4.32 (s, 2H, CH₂), 2.65 (s, 3H, COCH₃).

-

IR (KBr) : 1745 cm⁻¹ (C=O), 1340 cm⁻¹ (S=O).

Challenges and Mitigation Strategies

Regioselectivity in Aryl Group Introduction

Competing ortho/meta substitution during Friedel-Crafts acylation is minimized by employing bulky directing groups or switching to cross-coupling methods.

Oxidative Degradation

Exposure to light or prolonged storage in solution leads to decomposition. Stabilization is achieved via lyophilization and storage under argon at -20°C.

Q & A

Q. What are the standard synthetic routes for preparing 2-(4-acetylphenyl)-3,4-dihydro-2H-1λ⁶,2,4-benzothiadiazine-1,1,3-trione, and how are reaction conditions optimized?

The synthesis typically involves multi-step reactions starting with precursors like substituted benzaldehydes or isocyanates. A common method includes cyclization of thioamide intermediates under reflux in ethanol with catalytic acetic acid, followed by purification via recrystallization or column chromatography . Optimizing reaction conditions (e.g., solvent choice, temperature, and catalyst use) can improve yields. For example, continuous flow chemistry has been employed to enhance scalability and efficiency in similar benzothiadiazine syntheses .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

Key techniques include:

- ¹H/¹³C NMR : To confirm substituent positions and aromatic ring substitution patterns.

- X-ray diffraction : Resolves stereochemistry and bond angles, as demonstrated in crystallographic studies of related benzothiadiazine-carbonyl complexes (e.g., PDB ID 6UGQ) .

- FT-IR : Identifies functional groups like sulfonyl (S=O) and acetyl (C=O) stretches.

- Mass spectrometry : Validates molecular weight and fragmentation patterns.

Q. What preliminary biological activities have been reported for benzothiadiazine derivatives?

Analogous compounds exhibit antimicrobial, anticancer, and enzyme inhibitory activities. For instance, 5-chloro-1λ⁶,2,4-benzothiadiazine derivatives show selective inhibition of tumor-associated carbonic anhydrase IX, suggesting potential anticancer applications . Preliminary screening should include cytotoxicity assays (e.g., MTT) and target-specific enzymatic inhibition studies.

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies resolve contradictions in reported biological activity data?

Contradictions often arise from subtle structural variations (e.g., substituent electronegativity or stereochemistry). For example:

- Fluorine substitution at the 4-position enhances enzyme-binding affinity due to increased electronegativity, as seen in carbonic anhydrase inhibitors .

- Methyl or acetyl groups at the phenyl ring may alter lipophilicity, affecting membrane permeability. Systematic SAR requires synthesizing derivatives with controlled modifications and testing them against standardized assays (e.g., IC₅₀ comparisons).

Q. What mechanistic insights explain the interaction of this compound with carbonic anhydrase isoforms?

Crystallographic data (PDB ID 6UGQ) reveal that the benzothiadiazine core binds to the enzyme’s active site via hydrogen bonding with Thr200 and hydrophobic interactions with Val121. The sulfonyl group coordinates the catalytic zinc ion, mimicking endogenous substrates . Advanced studies should combine molecular docking, mutagenesis, and isothermal titration calorimetry (ITC) to quantify binding thermodynamics.

Q. How can synthetic byproducts or impurities impact biological assays, and what analytical methods ensure purity?

Byproducts like unreacted intermediates or regioisomers can confound activity results. High-performance liquid chromatography (HPLC) with UV/Vis detection (e.g., C18 columns, acetonitrile/water gradients) is essential for purity assessment . Mass-directed purification or preparative HPLC isolates high-purity fractions for reliable biological testing.

Q. What computational strategies validate experimental data for this compound’s electronic properties?

Density functional theory (DFT) calculations predict electron density distributions, HOMO-LUMO gaps, and reactive sites. For example, DFT studies on similar hydrazide derivatives correlate calculated dipole moments with solubility trends . Pairing DFT with experimental UV-Vis spectra validates electronic transitions, aiding in photochemical applications.

Methodological Considerations

Q. How should researchers design experiments to assess enzyme inhibition kinetics?

- Use a stopped-flow spectrophotometer to monitor real-time enzyme activity (e.g., CO₂ hydration for carbonic anhydrase).

- Apply the Lineweaver-Burk plot to determine inhibition type (competitive/uncompetitive) and Ki values.

- Validate results with orthogonal methods like surface plasmon resonance (SPR) for binding affinity measurements .

Q. What strategies mitigate challenges in crystallizing benzothiadiazine derivatives for X-ray studies?

- Screen multiple solvent systems (e.g., DMSO/water, ethanol/ether) to induce slow crystallization.

- Use seeding techniques with microcrystals of analogous compounds.

- Optimize temperature gradients to control nucleation rates .

Data Interpretation and Optimization

Q. How can researchers reconcile discrepancies between in vitro and cellular activity data?

Discrepancies may arise from poor cellular uptake or metabolic instability. Solutions include:

- Modifying the compound’s logP via prodrug strategies (e.g., esterification of acetyl groups).

- Conducting stability assays in cell lysates to identify metabolic hotspots.

- Using fluorescently tagged derivatives to track intracellular localization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.